molecular formula C21H27N3O2 B105805 Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- CAS No. 130260-03-6

Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)-

Cat. No. B105805
M. Wt: 353.5 g/mol
InChI Key: SCVGNCAZSKGECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- is a chemical compound that is widely used in scientific research. It is a member of the benzamide family, which is known for its diverse pharmacological properties.

Mechanism Of Action

The mechanism of action of benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- is not fully understood. It is believed to act as a dopamine D2 receptor antagonist, which blocks the binding of dopamine to the receptor. This leads to a decrease in the activity of the dopamine system, which is involved in the regulation of mood, reward, and addiction.

Biochemical And Physiological Effects

Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, which are involved in the immune response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.

Advantages And Limitations For Lab Experiments

Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- has several advantages for lab experiments. It is a well-characterized compound that is readily available. It has also been shown to have a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

For the study of benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- include further investigation of its mechanism of action and its effects on other biological processes, as well as the development of more potent and selective derivatives.

Synthesis Methods

The synthesis of benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- involves the reaction of 2-methoxy-5-(methylamino) benzoyl chloride with N-(1-(phenylmethyl)-4-piperidinyl) amine in the presence of a base. The reaction yields the desired product, which can be purified through recrystallization.

Scientific Research Applications

Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- is widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and anti-psychotic properties. It is also used as a probe to study the dopamine D2 receptor, which is involved in the regulation of mood, reward, and addiction.

properties

CAS RN

130260-03-6

Product Name

Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)-

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methoxy-5-(methylamino)benzamide

InChI

InChI=1S/C21H27N3O2/c1-22-18-8-9-20(26-2)19(14-18)21(25)23-17-10-12-24(13-11-17)15-16-6-4-3-5-7-16/h3-9,14,17,22H,10-13,15H2,1-2H3,(H,23,25)

InChI Key

SCVGNCAZSKGECY-UHFFFAOYSA-N

SMILES

CNC1=CC(=C(C=C1)OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CNC1=CC(=C(C=C1)OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Other CAS RN

130260-03-6

Origin of Product

United States

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